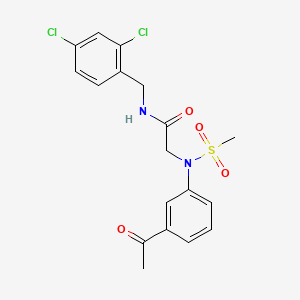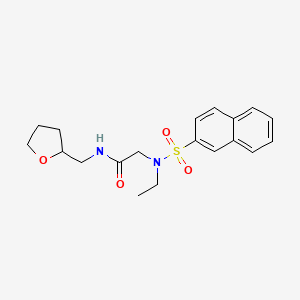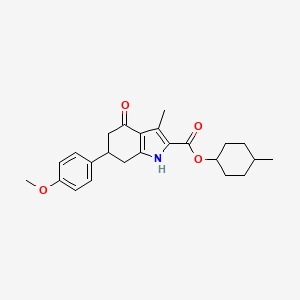
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the glycine receptor agonist family, and it has been shown to have a variety of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide has been studied for a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a potent agonist effect on the glycine receptor, which is an important neurotransmitter receptor in the central nervous system. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain.
Mecanismo De Acción
The mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is related to its agonist effect on the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neurotransmission in the central nervous system. When this compound binds to the glycine receptor, it causes an influx of chloride ions into the cell, which leads to hyperpolarization and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its agonist effect on the glycine receptor. This compound has been shown to have a potent inhibitory effect on neurotransmitter release in the central nervous system. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for the glycine receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more potent and selective agonists for the glycine receptor. Another area of research is the investigation of the role of this receptor in various neurological disorders, and the potential use of glycine receptor agonists as therapeutic agents. Additionally, the use of this compound in combination with other compounds or therapies may lead to new and innovative treatment strategies for neurological disorders.
Propiedades
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-[(2,4-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-12(23)13-4-3-5-16(8-13)22(27(2,25)26)11-18(24)21-10-14-6-7-15(19)9-17(14)20/h3-9H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSIXNSCOHUNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N-[3-({[(phenoxyacetyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4230890.png)
![N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4230902.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4230917.png)

![1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline](/img/structure/B4230943.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4230950.png)
![N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4230961.png)

![N-[4-(aminosulfonyl)phenyl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B4230976.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4230980.png)
![4-[2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4230987.png)
![methyl 2-({[4-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4230988.png)
